![molecular formula C13H16BNO3 B155947 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile CAS No. 883898-97-3](/img/structure/B155947.png)
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
Overview
Description
The compound is a derivative of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde . This parent compound is a carbonyl compound and has a molecular weight of 218.06 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, includes a boron atom within a cyclic structure . The InChI code for this compound is 1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, include a molecular weight of 218.06 g/mol and a structure that includes a boron atom within a cyclic structure .Scientific Research Applications
Inhibition of Hormone-Sensitive Lipase (HSL)
This compound is known to inhibit HSL, which plays a crucial role in the hydrolysis of stored triglycerides, leading to the release of fatty acids and glycerol . It’s particularly useful in studies aimed at understanding the regulation of lipid metabolism and the development of treatments for conditions like obesity and type 2 diabetes.
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acid esters are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis . This reaction is fundamental in the pharmaceutical industry for the construction of complex molecular architectures.
Enzyme and Hormone Studies
Due to its role in inhibiting HSL, this compound is valuable in enzyme and hormone studies. Researchers can use it to explore the structure and function of proteins and their interactions with other molecules, which is essential for drug discovery and biochemical research .
Biochemical and Physiological Effect Studies
The compound is utilized in studying the mechanism of action of different compounds, as well as their biochemical and physiological effects. This is crucial for understanding the potential therapeutic effects and side effects of new drugs .
Protein-Interacting Inhibitors
As a protein-interacting inhibitor, it’s used to study protein interactions and pathways. This can lead to the discovery of new therapeutic targets and the development of novel inhibitors that can modulate protein function .
Metabolic Pathway Analysis
The inhibition of HSL by this compound allows researchers to analyze metabolic pathways, particularly those involved in lipid metabolism. This can provide insights into metabolic diseases and aid in the development of targeted therapies .
Molecular Weight Determination
With a known molecular weight of 262.11 g/mol, this compound can be used as a standard in mass spectrometry to determine the molecular weight of unknown compounds or to confirm the synthesis of target molecules .
Refractive Index Studies
The refractive index of this compound is documented, which can be useful in studies of light-matter interactions and the development of optical materials .
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)12-10(7-15)5-4-6-11(12)16-3/h4-6H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYALGDGSYUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468308 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
CAS RN |
883898-97-3 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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